![molecular formula C9H9F3N2O B6275576 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide CAS No. 2763755-70-8](/img/new.no-structure.jpg)
2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide
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Overview
Description
2-cyano-N-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetamide is a compound characterized by its unique bicyclo[111]pentane core structure, which is substituted with a cyano group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetamide typically involves the functionalization of the bicyclo[111]pentane coreThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce primary or secondary amines.
Scientific Research Applications
2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a bioisostere for aromatic rings in pharmaceuticals.
Materials Science: Its rigid bicyclo[1.1.1]pentane core can be used to design novel materials with enhanced mechanical properties and stability.
Chemical Biology: The compound can serve as a probe to study biological pathways and molecular interactions due to its distinctive chemical properties.
Mechanism of Action
The mechanism by which 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. The cyano and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and selectivity for its targets. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid: This compound shares the bicyclo[1.1.1]pentane core and trifluoromethyl group but differs in the presence of an acetic acid moiety instead of a cyano group.
N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide: Similar to the target compound but lacks the cyano group, which can significantly alter its chemical properties and reactivity.
Uniqueness
The presence of both the cyano and trifluoromethyl groups in 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide imparts unique chemical properties, such as increased polarity and potential for diverse chemical reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2763755-70-8 |
---|---|
Molecular Formula |
C9H9F3N2O |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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